molecular formula C15H14O2 B13841147 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester

2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester

Katalognummer: B13841147
Molekulargewicht: 231.30 g/mol
InChI-Schlüssel: HSBPPUMWUBCKIJ-LOOCXSPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester typically involves the esterification of 2-Methyl-3-phenylbenzoic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve similar esterification reactions, scaled up with appropriate safety and efficiency measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester is primarily used in:

Wirkmechanismus

The mechanism of action for 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester is largely dependent on its use as a tracer or internal standard. It does not exert biological effects by itself but is used to track the behavior of other compounds in various systems. The deuterium labeling allows for precise detection and quantification using mass spectrometry, as the deuterium atoms create a distinct mass difference from non-labeled compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-3-phenylbenzoic Acid: The non-deuterated form of the compound.

    3-Phenylbenzoic Acid: Lacks the methyl group, offering different reactivity and applications.

    2-Methylbenzoic Acid: Lacks the phenyl group, leading to different chemical properties.

Uniqueness

2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in analytical chemistry for precise quantification and tracing studies .

Eigenschaften

Molekularformel

C15H14O2

Molekulargewicht

231.30 g/mol

IUPAC-Name

methyl 2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)benzoate

InChI

InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3/i3D,4D,5D,7D,8D

InChI-Schlüssel

HSBPPUMWUBCKIJ-LOOCXSPQSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=CC=C2)C(=O)OC)C)[2H])[2H]

Kanonische SMILES

CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.